molecular formula C16H16N2O5S B2999666 2-(4-(ethylsulfonyl)phenyl)-N-(3-nitrophenyl)acetamide CAS No. 941931-74-4

2-(4-(ethylsulfonyl)phenyl)-N-(3-nitrophenyl)acetamide

Cat. No. B2999666
CAS RN: 941931-74-4
M. Wt: 348.37
InChI Key: VHRJQNKBHDLDIE-UHFFFAOYSA-N
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Description

2-(4-(ethylsulfonyl)phenyl)-N-(3-nitrophenyl)acetamide, commonly known as ENA, is a chemical compound that has gained significance in the field of scientific research due to its potential therapeutic applications. ENA belongs to the class of sulfonamide compounds and is a derivative of N-(4-sulfamoylphenyl)acetamide.

Scientific Research Applications

Anticancer, Anti-Inflammatory, and Analgesic Activities

  • Anticancer, Anti-Inflammatory, and Analgesic Agents : A study developed new chemical entities with potential anticancer, anti-inflammatory, and analgesic activities. Among the compounds synthesized, a variant showed significant anticancer, anti-inflammatory, and analgesic activities, indicating its potential as a therapeutic agent (Rani, Pal, Hegde, & Hashim, 2014).

Organic Non-Linear Optical Material

  • Non-Linear Optical Material : The compound N-(3-nitro­phenyl)­acet­amide, related to the requested molecule, has been identified as an organic non-linear optical material. It crystallizes in a monoclinic system and exhibits properties that are of interest in the field of optical materials (Mahalakshmi, Upadhyaya, & Row, 2002).

Synthesis and Structure Analysis for Anticancer Drug Development

  • Anticancer Drug Development : Another study focused on the synthesis and structure analysis of a compound similar to 2-(4-(Ethylsulfonyl)phenyl)-N-(3-nitrophenyl)acetamide. It aimed at targeting the VEGFr receptor for anticancer activity. The study emphasized the compound's crystal structure and interactions, highlighting its potential in anticancer drug development (Sharma et al., 2018).

Evaluation of Electronic and Biological Interactions

  • Electronic and Biological Properties : A comprehensive study evaluated the structural parameter, electron behavior, wave function, and biological properties of a similar compound. This included an analysis of the drug mechanism and molecular docking study to investigate the compound's fungal and cancer activities (Bharathy et al., 2021).

Synthesis for Pharmaceutical Applications

  • Pharmaceutical Synthesis and Applications : Studies have also been conducted on the synthesis of similar compounds for pharmaceutical applications, emphasizing their structural and functional properties. These studies offer insights into the potential therapeutic uses of such compounds (Hartenstein & Sicker, 1993).

properties

IUPAC Name

2-(4-ethylsulfonylphenyl)-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-2-24(22,23)15-8-6-12(7-9-15)10-16(19)17-13-4-3-5-14(11-13)18(20)21/h3-9,11H,2,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRJQNKBHDLDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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